Barium benzoate

Description

The exact mass of the compound Barium dibenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

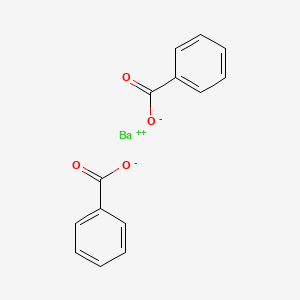

3D Structure of Parent

Properties

IUPAC Name |

barium(2+);dibenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O2.Ba/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIAXOYYJWECDI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890500 | |

| Record name | Benzoic acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzoic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

533-00-6 | |

| Record name | Barium benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923N33416I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Barium benzoate synthesis from benzoic acid and barium hydroxide

An In-depth Technical Guide to the Synthesis of Barium Benzoate (B1203000) from Benzoic Acid and Barium Hydroxide (B78521)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of barium benzoate, a compound with applications as a stabilizer in polymers and as a precursor for various barium-containing materials. The core of this document focuses on the reaction between benzoic acid and barium hydroxide, presenting detailed experimental protocols, quantitative data, and characterization methods for professionals in chemical research and development.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from benzoic acid and barium hydroxide is a classic acid-base neutralization reaction. In this process, the acidic proton of the carboxylic acid group in benzoic acid reacts with the hydroxide ions from barium hydroxide to form water. The resulting benzoate anion and barium cation then form the ionic salt, this compound.

The balanced chemical equation for this reaction is:

2C₆H₅COOH + Ba(OH)₂ → Ba(C₆H₅COO)₂ + 2H₂O [1]

This equation shows that two moles of benzoic acid react with one mole of barium hydroxide to produce one mole of this compound and two moles of water.[1][2]

Reaction Pathway Diagram

Caption: Chemical reaction pathway for the synthesis of this compound.

Physicochemical and Stoichiometric Data

Proper planning of the synthesis requires accurate data on the reactants and products. The following tables summarize key quantitative information.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Water Solubility (at 20°C) |

| Benzoic Acid | C₇H₆O₂ | 122.12 | White crystalline solid | 3.44 g/L |

| Barium Hydroxide | Ba(OH)₂ | 171.34 | White powder | 38.9 g/L |

| This compound | C₁₄H₁₀BaO₄ | 379.55[3][4][5] | White powder[6] | 3.4 - 51.3 g/L[3][4][7] |

Table 2: Stoichiometric Data for Synthesis

| Reactant / Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Moles |

| Benzoic Acid | 122.12 | 2 | mass / 122.12 |

| Barium Hydroxide | 171.34 | 1 | mass / 171.34 |

| This compound | 379.55 | 1 | moles of limiting reactant / 2 (if Benzoic Acid is limiting) or moles of limiting reactant (if Barium Hydroxide is limiting) |

Experimental Protocol: Hydrothermal Synthesis

The following protocol is based on a reported hydrothermal reaction method for synthesizing this compound.[2][8]

Materials and Equipment

-

Materials:

-

Benzoic acid (C₆H₅COOH)

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Twice-distilled water

-

-

Equipment:

-

Large beaker (e.g., 250 dm³)

-

Heating mantle or hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Dropping funnel

-

Buchner funnel and flask for vacuum filtration

-

Filter paper

-

Drying oven

-

Synthesis Procedure

-

Prepare Benzoic Acid Solution: Dissolve the desired amount of benzoic acid in a significant volume of twice-distilled water in a large beaker. The molar ratio of benzoic acid to barium hydroxide octahydrate should be 2:1.[2]

-

Heating: Gently heat the benzoic acid solution to near boiling while stirring continuously. This ensures the complete dissolution of benzoic acid.[2]

-

Prepare Barium Hydroxide Solution: In a separate container, dissolve the stoichiometric amount of barium hydroxide octahydrate in water.

-

Reaction: Slowly add the barium hydroxide solution to the hot benzoic acid solution using a dropping funnel, while maintaining vigorous stirring.[2] Continue stirring until a clear solution is obtained, indicating the completion of the reaction.[2]

-

Crystallization and Isolation: Allow the reaction mixture to cool slowly to room temperature to facilitate the crystallization of this compound.

-

Filtration: Collect the precipitated white powder of this compound by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected product with a small amount of cold distilled water to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified this compound in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

Experimental Workflow Diagram

Caption: General workflow for the synthesis and isolation of this compound.

Yield Calculation and Data Recording

Accurate determination of the reaction yield is crucial for assessing the efficiency of the synthesis.

Theoretical Yield Calculation

-

Determine Moles of Reactants:

-

Moles of Benzoic Acid = Mass (g) / 122.12 ( g/mol )

-

Moles of Barium Hydroxide = Mass (g) / 171.34 ( g/mol )

-

-

Identify the Limiting Reactant: Based on the 2:1 stoichiometry, the reactant that produces the smaller amount of product is the limiting reactant.

-

Calculate Theoretical Yield:

-

Moles of this compound = Moles of limiting Barium Hydroxide

-

Theoretical Yield (g) = Moles of this compound × 379.55 ( g/mol )

-

Table 3: Template for Experimental Data Recording

| Parameter | Value | Units |

| Mass of Benzoic Acid | g | |

| Mass of Barium Hydroxide | g | |

| Limiting Reactant | ||

| Theoretical Yield of this compound | g | |

| Actual (Experimental) Yield | g | |

| Percentage Yield | (Actual / Theoretical) x 100 | % |

| Appearance of Product | ||

| Melting Point | °C |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups. The disappearance of the broad O-H stretch from benzoic acid and the appearance of characteristic carboxylate salt peaks confirm the reaction.[2][8]

-

X-ray Powder Diffraction (XRD): Confirms the crystalline structure of the product and distinguishes it from the reactants. This compound is reported to have a monoclinic, layered structure.[2][9]

-

Elemental Analysis: Provides the percentage composition of elements (C, H, Ba), which can be compared to the theoretical values for C₁₄H₁₀BaO₄.[2][8]

-

Thermal Analysis (TG/DTA): Can be used to study the thermal stability and decomposition of the product. This compound decomposes to form barium carbonate and various organic compounds.[8][9]

References

- 1. webqc.org [webqc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound CAS#: 533-00-6 [m.chemicalbook.com]

- 4. 533-00-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C14H10BaO4 | CID 160513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cas 533-00-6,this compound | lookchem [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Molecular Weight of Barium Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium benzoate (B1203000), an organometallic compound, finds applications in various chemical syntheses and manufacturing processes. An accurate determination of its molecular weight is fundamental for stoichiometric calculations, material characterization, and quality control in research and industrial settings. This technical guide provides a comprehensive overview of the theoretical calculation and experimental determination of the molecular weight of barium benzoate.

Theoretical Molecular Weight

The theoretical molecular weight of a compound is calculated by summing the atomic weights of its constituent atoms, as indicated by its molecular formula.

Chemical Formula

The chemical formula for this compound is C₁₄H₁₀BaO₄.[1][2][3] This formula indicates that each molecule of this compound contains 14 carbon atoms, 10 hydrogen atoms, one barium atom, and four oxygen atoms.

Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element by its standard atomic weight and summing the results. The standard atomic weights of the constituent elements are presented in Table 1.

| Element | Symbol | Number of Atoms | Standard Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 14 | 12.011[4][5] | 168.154 |

| Hydrogen | H | 10 | 1.008[6][7] | 10.080 |

| Barium | Ba | 1 | 137.327[8][9][10] | 137.327 |

| Oxygen | O | 4 | 15.999[11] | 63.996 |

| Total | 379.557 |

Table 1: Calculation of the theoretical molecular weight of this compound.

Based on this calculation, the theoretical molecular weight of this compound is approximately 379.56 g/mol .[1][3]

Experimental Determination of Molecular Weight

Several analytical techniques can be employed to experimentally determine the molecular weight of a compound like this compound. The choice of method often depends on the sample's properties and the desired accuracy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides highly accurate molecular weight information.

-

Sample Preparation : A small amount of solid this compound is introduced into the mass spectrometer's sample inlet system.

-

Vaporization : The sample is heated under vacuum to promote vaporization.[10]

-

Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).[10]

-

Acceleration : The newly formed ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio in a magnetic or electric field.

-

Detection : A detector records the abundance of ions at each m/z value. The peak corresponding to the molecular ion (M⁺) provides the molecular weight of the compound.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution.[3] It is particularly useful for determining the molecular weight of larger molecules and polymers.

-

Column and Mobile Phase Selection : A column with a stationary phase of porous beads is selected. The pore size of the beads is chosen based on the expected molecular size range of the analyte.[9] An appropriate solvent (mobile phase) that completely dissolves this compound without interacting with the stationary phase is chosen.

-

System Equilibration : The mobile phase is pumped through the SEC system until a stable baseline is achieved.

-

Calibration : A series of standards with known molecular weights are injected into the system to create a calibration curve of elution volume versus the logarithm of molecular weight.[3]

-

Sample Preparation and Injection : A solution of this compound of known concentration is prepared in the mobile phase and injected into the system.

-

Separation and Detection : As the sample passes through the column, larger molecules that are excluded from the pores of the stationary phase elute first, while smaller molecules that can enter the pores have a longer path and elute later.[1] A detector (e.g., UV or refractive index) measures the concentration of the sample as it elutes.

-

Data Analysis : The elution volume of the this compound peak is compared to the calibration curve to determine its average molecular weight.

Data Presentation Summary

The following table summarizes the theoretical and expected experimental molecular weight data for this compound.

| Data Point | Value ( g/mol ) | Method |

| Theoretical Molecular Weight | 379.56 | Calculation from Atomic Weights |

| Experimental Molecular Weight | Expected ~379.56 | Mass Spectrometry (EI-MS) |

| Experimental Molecular Weight | Dependent on calibration | Size Exclusion Chromatography |

Table 2: Summary of Molecular Weight Data for this compound.

Conclusion

The molecular weight of this compound has been established through theoretical calculations based on its chemical formula and the standard atomic weights of its constituent elements. This guide has also detailed the experimental protocols for two common analytical techniques, Mass Spectrometry and Size Exclusion Chromatography, that can be employed for the empirical determination of its molecular weight. The accurate knowledge of this fundamental property is crucial for the precise application of this compound in scientific research and industrial applications.

References

- 1. contractlaboratory.com [contractlaboratory.com]

- 2. msf.ucsf.edu [msf.ucsf.edu]

- 3. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. TMPL - Education [uab.edu]

- 9. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. bitesizebio.com [bitesizebio.com]

Barium Benzoate Crystal Structure: A Technical Overview and Guide to Experimental Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium benzoate (B1203000), a compound with applications in various fields, presents a notable case study in the challenges of obtaining detailed crystallographic data for metal-organic compounds. Despite its known chemical properties and applications, a comprehensive, publicly available dataset detailing its crystal structure and precise lattice parameters remains elusive. This technical guide provides an overview of the current state of knowledge, outlines the standard experimental methodologies for determining such a structure, and presents a framework for interpreting the potential crystallographic data. While a definitive crystal structure of barium benzoate is not available in open literature, this document serves as a resource for researchers aiming to undertake its structural elucidation.

Introduction

This compound (C₁₄H₁₀BaO₄) is the barium salt of benzoic acid. Its applications include use as a stabilizer in polymers and as a component in pyrotechnics. A thorough understanding of its solid-state structure is crucial for predicting its physical and chemical properties, optimizing its performance in various applications, and for regulatory purposes in drug development where excipient characterization is critical.

The determination of a crystal structure provides fundamental information, including:

-

Unit Cell Dimensions: The lattice parameters (a, b, c) and angles (α, β, γ) that define the repeating unit of the crystal.

-

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

-

Atomic Coordinates: The precise location of each atom within the unit cell.

-

Molecular Geometry and Intermolecular Interactions: Bond lengths, bond angles, and the nature of interactions between molecules, such as ionic bonds, hydrogen bonds, and van der Waals forces.

Currently, a definitive single-crystal X-ray diffraction study for this compound is not publicly available. Challenges in crystallizing metal benzoates can sometimes hinder their structural determination.

Physicochemical Properties

While the complete crystal structure is not determined, some physical and chemical properties of this compound are known.

| Property | Value |

| Molecular Formula | C₁₄H₁₀BaO₄ |

| Molecular Weight | 379.55 g/mol |

| Appearance | White powder |

| CAS Number | 533-00-6 |

Hypothetical Crystallographic Data of this compound

In the absence of experimental data, we present a hypothetical table of crystallographic parameters for illustrative purposes. These values are not experimental and should be treated as a template for what a crystallographic study would report.

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | A common crystal system for organic salts. |

| Space Group | P2₁/c | A frequently observed space group. |

| a (Å) | 10.5 | Unit cell dimension along the a-axis. |

| b (Å) | 8.2 | Unit cell dimension along the b-axis. |

| c (Å) | 12.1 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Angle between b and c axes. |

| β (°) | 98.5 | Angle between a and c axes. |

| γ (°) | 90 | Angle between a and b axes. |

| Volume (ų) | 1029 | Volume of the unit cell. |

| Z | 4 | Number of formula units per unit cell. |

| Density (calc) | 2.45 g/cm³ | Calculated density from crystallographic data. |

Experimental Protocols for Crystal Structure Determination

The definitive method for determining the crystal structure of a compound like this compound is single-crystal X-ray diffraction. The general workflow for this process is outlined below.

Synthesis and Crystallization of this compound

The first and often most challenging step is the growth of high-quality single crystals.

Reaction:

Barium hydroxide (B78521) or barium carbonate can be reacted with benzoic acid in an aqueous solution to synthesize this compound.

Ba(OH)₂ + 2 C₆H₅COOH → Ba(C₆H₅COO)₂ + 2 H₂O

Crystallization Methods:

-

Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., water or a water/ethanol mixture) is allowed to evaporate slowly at a constant temperature.

-

Solvent Diffusion: A solution of this compound is placed in a vial, and a less soluble solvent is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility and promotes crystal growth at the interface.

-

Hydrothermal Synthesis: The reactants are sealed in a Teflon-lined autoclave with a solvent and heated. This method can yield high-quality crystals of compounds that are sparingly soluble at ambient temperatures.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, the following steps are performed:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution and Refinement:

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the unit cell parameters and the crystal system.

-

Space Group Determination: Systematic absences in the diffraction data are used to determine the space group.

-

Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often done using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This process yields the final, precise atomic coordinates, bond lengths, and angles.

-

Logical Workflow for Crystal Structure Determination

The logical flow of determining the crystal structure of this compound is illustrated in the following diagram.

An In-depth Technical Guide to the Physical and Chemical Properties of Barium Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of barium benzoate (B1203000). Intended for a scientific audience, this document consolidates essential data, outlines detailed experimental protocols for property determination, and presents logical workflows for its synthesis and analysis. All quantitative data is summarized in structured tables for ease of comparison. Methodologies for key experiments are described to facilitate replication and further research.

Introduction

Barium benzoate, with the chemical formula C₁₄H₁₀BaO₄, is an organometallic compound consisting of a barium cation (Ba²⁺) and two benzoate anions (C₇H₅O₂⁻).[1][2] It finds applications as a stabilizer in the manufacture of polyvinyl chloride (PVC) resins and as a nucleating agent in the production of various crystalline polymers.[3] A thorough understanding of its physical and chemical characteristics is crucial for its application in materials science and for exploring its potential in other fields, including pharmaceuticals.

Physical Properties

The physical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, processing, and application.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₀BaO₄ | [1][2] |

| Molecular Weight | 379.55 g/mol | [1][2] |

| Appearance | Fine, white powder | [4] |

| Melting Point | 249.3 °C | [5][6] |

| Boiling Point | 249.3 °C at 760 mmHg | [1][7] |

| Density | 2 g/cm³ at 20°C | [1][2][8] |

| Water Solubility | 3.4 - 51.3 g/L at 20°C | [1][2][8] |

| Vapor Pressure | 0.0122 mmHg at 25°C | [1] |

Chemical Properties

This compound exhibits chemical properties characteristic of a salt of a weak acid and a strong base.

| Property | Description | References |

| Chemical Structure | An ionic compound formed from one barium ion (Ba²⁺) and two benzoate ions (C₆H₅COO⁻). | [9] |

| Reactivity | Reacts with strong acids to form benzoic acid. | [10] |

| Decomposition | Thermally decomposes to form barium carbonate (BaCO₃) and organic compounds, primarily benzophenone (B1666685) and triphenylmethane, in a nitrogen atmosphere. | [11] |

| Crystal Structure | Monoclinic and has a layered structure. | [11] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are designed to be a practical guide for laboratory work.

Synthesis of this compound via Hydrothermal Reaction

This protocol describes the synthesis of this compound from benzoic acid and barium hydroxide (B78521) octahydrate.[12]

Materials:

-

Benzoic acid (C₇H₆O₂)

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Deionized water

-

250 mL Beaker

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Dissolve a stoichiometric amount of benzoic acid in deionized water in a 250 mL beaker with heating and stirring. The molar ratio of benzoic acid to barium hydroxide octahydrate should be 2:1.

-

In a separate beaker, dissolve the corresponding amount of barium hydroxide octahydrate in deionized water, also with gentle heating.

-

Slowly add the barium hydroxide solution to the benzoic acid solution while continuously stirring.

-

Continue to heat and stir the mixture for a designated reaction time (e.g., 2 hours) to ensure the reaction goes to completion.

-

Allow the solution to cool to room temperature, which will cause the this compound to precipitate out of the solution.

-

Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold deionized water to remove any unreacted starting materials.

-

Dry the purified this compound in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

Caption: Workflow for the synthesis of this compound.

Determination of Thermal Decomposition using Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for analyzing the thermal stability and decomposition of this compound using TGA.

Equipment:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen gas

-

Alumina or platinum crucible

-

Analytical balance

Procedure:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

-

Accurately weigh approximately 5-10 mg of finely ground this compound into a tared TGA crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss and temperature continuously throughout the experiment.

-

Analyze the resulting TGA curve to determine the onset and completion temperatures of decomposition, as well as the percentage of mass loss at each stage.

Caption: Workflow for Thermal Gravimetric Analysis (TGA).

Quantitative Analysis by Titration

This protocol details a method for determining the purity of a this compound sample by titration. The method involves converting the benzoate to benzoic acid and then titrating with a standardized base.

Materials:

-

This compound sample

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 0.1 M standardized solution

-

Phenolphthalein (B1677637) indicator

-

Diethyl ether

-

Separatory funnel

-

Erlenmeyer flask

-

Burette

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Transfer the solution to a separatory funnel and acidify with 1 M HCl to a pH below 2 to convert the benzoate to benzoic acid.

-

Extract the benzoic acid from the aqueous solution using three successive portions of diethyl ether.

-

Combine the ether extracts and wash with a small amount of deionized water.

-

Evaporate the diethyl ether to obtain the solid benzoic acid.

-

Dissolve the benzoic acid in a suitable solvent (e.g., ethanol) and add a few drops of phenolphthalein indicator.

-

Titrate the benzoic acid solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

-

Record the volume of NaOH used and calculate the purity of the this compound sample.

Caption: Workflow for Quantitative Analysis by Titration.

Safety Information

This compound should be handled with care, following standard laboratory safety procedures. It is classified as harmful if swallowed or inhaled and causes serious eye damage.[9]

-

Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage), H332 (Harmful if inhaled).[9]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of this compound, along with practical experimental protocols for its synthesis and analysis. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating further investigation and application of this compound. The structured presentation of data and methodologies aims to support reproducible and accurate scientific work.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. biomatj.com [biomatj.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. resources.rigaku.com [resources.rigaku.com]

- 8. researchgate.net [researchgate.net]

- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. This compound CAS#: 533-00-6 [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of Barium Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of barium benzoate (B1203000) in water and various organic solvents. Due to the limited availability of precise quantitative data, this document synthesizes existing information, offers qualitative assessments based on chemical principles, and provides a detailed experimental protocol for the accurate determination of its solubility.

Introduction to Barium Benzoate

This compound, with the chemical formula Ba(C₇H₅O₂)₂, is the barium salt of benzoic acid. It is an organometallic compound that presents as a white powder. Understanding its solubility is crucial for various applications, including its use as a stabilizer in polymers, a catalyst in transesterification reactions, and in pyrotechnic formulations. In the pharmaceutical context, the solubility of active pharmaceutical ingredients (APIs) and excipients is a critical factor influencing bioavailability and formulation development.

Solubility of this compound

The solubility of a compound is dependent on the physical and chemical properties of both the solute (this compound) and the solvent, as well as on temperature and pH.

Quantitative solubility data for this compound in specific organic solvents are scarce in publicly available literature. However, a qualitative assessment can be made based on the principle of "like dissolves like" and by examining the solubility of analogous compounds such as benzoic acid, sodium benzoate, and other barium salts.

This compound is an ionic compound. Ionic compounds tend to be more soluble in polar solvents and less soluble in non-polar organic solvents[5][6][7]. The benzoate portion of the molecule contains a non-polar benzene (B151609) ring, which may impart some solubility in less polar organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a hydrogen atom attached to an electronegative atom, making them capable of hydrogen bonding. While this compound is ionic, the presence of the organic benzoate ion might allow for some interaction and solubility. For comparison, sodium benzoate is slightly soluble in ethanol[8]. It is expected that this compound would have limited to slight solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone (B3395972), Ethyl Acetate): These solvents have a dipole moment but do not have a hydrogen atom directly bonded to an electronegative atom. Benzoic acid is soluble in acetone and ethyl acetate[9]. However, the ionic nature of this compound would likely reduce its solubility in these solvents compared to its parent acid.

-

Non-Polar Solvents (e.g., Diethyl Ether): this compound is expected to be sparingly soluble to insoluble in non-polar solvents like diethyl ether due to the large difference in polarity[7]. While benzoic acid is soluble in diethyl ether, its salt, sodium benzoate, is practically insoluble[8].

The following table summarizes the available quantitative and qualitative solubility information for this compound.

| Solvent | Chemical Formula | Type | Solubility of this compound |

| Water | H₂O | Polar Protic | 3.4 - 51.3 g/L at 20°C (Note: Wide reported range)[1][2][3] |

| Methanol | CH₃OH | Polar Protic | Qualitative: Expected to be slightly soluble to sparingly soluble. |

| Ethanol | C₂H₅OH | Polar Protic | Qualitative: Expected to be slightly soluble to sparingly soluble. |

| Acetone | C₃H₆O | Polar Aprotic | Qualitative: Expected to be sparingly soluble. |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Qualitative: Expected to be sparingly soluble. |

| Diethyl Ether | C₄H₁₀O | Non-Polar | Qualitative: Expected to be insoluble to very sparingly soluble. |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a straightforward and reliable technique for determining the solubility of a sparingly soluble salt like this compound[10][11].

This method involves preparing a saturated solution of the solute in the solvent of interest at a specific temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator

-

Conical flasks with stoppers

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dishes or beakers

-

Drying oven

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing the chosen solvent.

-

Stopper the flask and place it in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential to confirm saturation.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 10.00 mL) of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Filter the collected sample immediately using a syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is critical to remove any undissolved microcrystals.

-

-

Evaporation and Drying:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 105°C).

-

Once the solvent has completely evaporated, continue to dry the dish for at least one hour.

-

Transfer the dish to a desiccator to cool to room temperature.

-

-

Weighing and Calculation:

-

Weigh the evaporating dish containing the dried this compound residue.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

The solubility (S) in g/L can be calculated using the following formula:

S (g/L) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in L)

-

Caption: Experimental workflow for the gravimetric determination of solubility.

Relationship between Solvent Polarity and Solubility

The solubility of an ionic compound like this compound is fundamentally governed by the principle that "like dissolves like." Polar solvents are generally better at dissolving ionic solutes because they can solvate the ions, overcoming the lattice energy of the solid. The following diagram illustrates the expected trend of this compound solubility across solvents of varying polarity.

Caption: Expected solubility trend of this compound with increasing solvent polarity.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound in water and organic solvents. While precise quantitative data, particularly for organic solvents and temperature dependence, remains limited, a qualitative understanding can be derived from established chemical principles. For researchers requiring precise solubility data, the provided gravimetric experimental protocol offers a reliable method for its determination. Further research to establish a comprehensive solubility profile of this compound would be highly beneficial for its various applications in science and industry.

References

- 1. This compound CAS#: 533-00-6 [m.chemicalbook.com]

- 2. Cas 533-00-6,this compound | lookchem [lookchem.com]

- 3. 533-00-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]

- 6. tutorchase.com [tutorchase.com]

- 7. youtube.com [youtube.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. echemi.com [echemi.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

IUPAC name for Barium benzoate: barium(2+) dibenzoate

An In-depth Technical Guide to Barium Benzoate (B1203000)

IUPAC Name: Barium(2+) dibenzoate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Barium benzoate, systematically named barium(2+) dibenzoate, is an organometallic salt with the chemical formula C₁₄H₁₀BaO₄.[1] While not as extensively studied as other barium compounds, it holds specific utility in industrial and research settings. This document provides a comprehensive overview of this compound, including its chemical and physical properties, established synthesis protocols, and current applications. Particular emphasis is placed on presenting quantitative data in a structured format and outlining detailed experimental methodologies to support further research and development.

Chemical and Physical Properties

This compound is a white, fine powder.[2][3] It is the barium salt of benzoic acid, formed from one barium cation (Ba²⁺) and two benzoate anions (C₆H₅COO⁻).[1] A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | barium(2+) dibenzoate | [1][4] |

| CAS Number | 533-00-6 | [1][5] |

| EC Number | 208-551-0 | [2][4] |

| Molecular Formula | C₁₄H₁₀BaO₄ | [1][6] |

| Molecular Weight | 379.55 g/mol | [1][5] |

| Appearance | Fine, white powder | [2][3] |

| Boiling Point | 249.3 °C at 760 mmHg | [5][6] |

| Flash Point | 111.4 °C | [5][6] |

| Density | ~2 g/cm³ at 20°C | [5][7] |

| Water Solubility | 3.4 - 51.3 g/L at 20°C | [5][7] |

| Vapor Pressure | 0.0122 mmHg at 25°C | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. A common and well-documented laboratory-scale synthesis involves the reaction of benzoic acid with a barium salt, typically barium hydroxide (B78521).

Synthesis via Hydrothermal Reaction

A documented method for producing this compound involves a hydrothermal reaction between benzoic acid and barium hydroxide octahydrate.[8][9] This liquid-phase reaction yields the desired compound, which can then be characterized using various analytical techniques.[9]

Experimental Protocol:

-

Reactant Preparation: Use benzoic acid and barium hydroxide octahydrate as the primary reactants.[8][9]

-

Reaction Execution: The synthesis is carried out via a liquid-phase hydrothermal reaction. While the specific temperature and pressure conditions are not detailed in the abstract, this method implies heating the aqueous mixture in a sealed vessel.

-

Product Isolation: After the reaction is complete, the solid product, this compound, is isolated from the reaction mixture.

-

Characterization: The resulting compound is characterized to confirm its identity and purity. Recommended techniques include:

-

Elemental Analysis: To confirm the empirical formula.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic absorption peaks of the benzoate functional groups and confirm the formation of the new compound.[8][9]

-

X-ray Powder Diffraction (XRD): To determine the crystal structure. Studies show this compound has a layered, monoclinic crystal system.[8][9]

-

The overall reaction can be represented by the following equation:

2 C₇H₆O₂ (benzoic acid) + Ba(OH)₂·8H₂O (barium hydroxide octahydrate) → Ba(C₇H₅O₂)₂ (this compound) + 10 H₂O

Below is a conceptual workflow for the synthesis and characterization of this compound.

Applications in Research and Industry

This compound serves several specialized roles across different industries, primarily leveraging its properties as a stabilizer and catalyst.

Table 2: Key Applications of this compound

| Application Area | Description | References |

| Polymer Stabilization | Used as a heat stabilizer in polymers like PVC and in PE/PVC blends to prevent thermal degradation. | [2][3][10] |

| Catalysis | Acts as a transesterification catalyst. It may also serve as a catalyst in the production of polycarbonates. | [2][3][10] |

| Pyrotechnics | Included as an ingredient in some pyrotechnic compositions. | [2][3] |

| Polymer Nucleating Agent | Functions as an organic crystal nucleating agent in polyamide resins. | [10] |

While direct applications in drug development are not prominent, its role in polymer science is relevant for creating stabilized polymer matrices that could be investigated for controlled-release drug delivery systems. The catalytic properties also suggest its potential use in the synthesis of complex organic molecules. For instance, related barium carboxylates are being explored for their catalytic activity in reactions like aldol (B89426) condensations.[11]

Thermal Decomposition Analysis

Understanding the thermal stability and decomposition pathway of this compound is crucial for its application as a heat stabilizer.

Experimental Protocol: Thermogravimetric Analysis (TGA/DTA)

-

Instrumentation: Utilize a simultaneous thermal analyzer capable of performing Thermogravimetric Analysis (TG) and Differential Thermal Analysis (DTA).

-

Sample Preparation: Place a precisely weighed sample of pure this compound into an alumina (B75360) crucible.

-

Atmosphere: Conduct the analysis under a controlled, inert nitrogen atmosphere.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis:

-

The TG curve will show mass loss as a function of temperature.

-

The DTA curve will indicate exothermic or endothermic transitions.

-

Analyze the gaseous decomposition products using coupled techniques like Mass Spectrometry (GC-MS) or FTIR spectroscopy.

-

Studies on the thermal decomposition of this compound in a nitrogen atmosphere show that it proceeds in a single stage, primarily yielding barium carbonate (BaCO₃) as the solid residue and organic compounds like benzophenone (B1666685) and triphenylmethane (B1682552) as volatile products.[8]

The logical flow of a thermal decomposition study is outlined in the diagram below.

Safety and Handling

This compound is classified as a hazardous substance.

All soluble barium compounds are toxic upon ingestion. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available scientific literature. It is not a substitute for rigorous, peer-reviewed research or a certified safety data sheet. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

- 1. This compound | C14H10BaO4 | CID 160513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound ** - TRIGON Chemie [trigon-chemie.com]

- 3. This compound Manufacturer, Supplier from Mumbai [ujwalpharma.co.in]

- 4. Barium BenzoateCAS #: 533-00-6 [eforu-chemical.com]

- 5. Cas 533-00-6,this compound | lookchem [lookchem.com]

- 6. This compound | CAS#:533-00-6 | Chemsrc [chemsrc.com]

- 7. This compound CAS#: 533-00-6 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jpharmachem.com [jpharmachem.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Hydrothermal Synthesis of Barium Benzoate Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrothermal synthesis of barium benzoate (B1203000) crystals. The document details the necessary experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate understanding and replication of the synthesis process. This guide is intended for professionals in research, and scientific fields, offering valuable insights for applications in materials science and drug development.

Introduction

Barium benzoate, the barium salt of benzoic acid, is a compound with applications in various fields, including as a stabilizer in polymers.[1] The synthesis of crystalline materials with well-defined structures is crucial for ensuring consistent properties and performance. Hydrothermal synthesis offers a robust method for producing high-quality this compound crystals by employing elevated temperature and pressure to facilitate the dissolution and crystallization of reactants in an aqueous medium.[2][3] This technique allows for precise control over crystal size, morphology, and purity.

This guide will focus on the synthesis of this compound from the reaction of benzoic acid and barium hydroxide (B78521) in a hydrothermal environment.

Experimental Protocols

This section outlines the detailed methodology for the hydrothermal synthesis of this compound crystals, based on established procedures for alkaline earth metal benzoates.[2][4]

Materials and Equipment

Materials:

-

Benzoic Acid (C₇H₆O₂)

-

Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)

-

Deionized Water

Equipment:

-

Teflon-lined stainless steel autoclave

-

Oven or furnace with temperature control

-

Analytical balance

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

Drying oven

Synthesis Procedure

The synthesis of this compound is achieved through the reaction of benzoic acid and barium hydroxide in a 2:1 molar ratio.[4]

-

Preparation of Reactant Solutions:

-

Accurately weigh the required amounts of benzoic acid and barium hydroxide octahydrate.

-

Dissolve the benzoic acid in a volume of deionized water in a beaker with the aid of stirring and gentle heating.

-

In a separate beaker, dissolve the barium hydroxide octahydrate in deionized water.

-

-

Hydrothermal Reaction:

-

Transfer the benzoic acid solution to the Teflon liner of the autoclave.

-

Slowly add the barium hydroxide solution to the Teflon liner while stirring.

-

-

Reaction Conditions:

-

Temperature: 120-180 °C

-

Pressure: Autogenous (generated by the vapor pressure of water at the reaction temperature)

-

Duration: 12-24 hours

-

Crystallization and Product Recovery:

-

After the reaction period, allow the autoclave to cool down to room temperature naturally.

-

Open the autoclave and carefully remove the Teflon liner.

-

Collect the resulting white crystalline precipitate by vacuum filtration.

-

Wash the crystals several times with deionized water to remove any unreacted starting materials or soluble byproducts.

-

Dry the purified this compound crystals in an oven at a temperature of 80-100 °C for several hours.

-

Data Presentation

This section summarizes the key quantitative data associated with the reactants and the characterization of the synthesized this compound crystals.

Reactant Properties

| Property | Benzoic Acid (C₇H₆O₂) | Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) | This compound (C₁₄H₁₀BaO₄) |

| Molar Mass ( g/mol ) | 122.12 | 315.46 | 379.55 |

| Appearance | White crystalline solid | White granular solid | Fine, white powder |

| Solubility in Water | Slightly soluble | Soluble | 3.4-51.3 g/L at 20°C |

Characterization Data of this compound

The synthesized this compound crystals are typically characterized using various analytical techniques to confirm their identity, structure, and purity.[4][5]

Table 2: Spectroscopic and Thermal Analysis Data

| Analysis Technique | Key Parameters and Observations |

| FTIR Spectroscopy (cm⁻¹) | Characteristic peaks corresponding to the carboxylate group (COO⁻) asymmetric and symmetric stretching, as well as aromatic C-H and C=C vibrations. |

| X-Ray Diffraction (XRD) | The diffraction pattern confirms the crystalline and monoclinic structure of this compound.[2][4] |

| Thermogravimetric Analysis (TGA) | This compound is thermally stable, with decomposition occurring at elevated temperatures to form barium carbonate (BaCO₃) and organic byproducts.[4][5] |

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the hydrothermal synthesis of this compound crystals.

Caption: Workflow for the hydrothermal synthesis of this compound.

Conclusion

This technical guide provides a detailed framework for the successful synthesis of this compound crystals using a hydrothermal method. By following the outlined experimental protocols and understanding the key reaction parameters, researchers can reliably produce high-quality crystalline material. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized product. The visualized workflow offers a clear and concise overview of the entire process, from reactant preparation to final product recovery. This information is valuable for professionals engaged in materials science, chemical synthesis, and the development of new pharmaceutical formulations.

References

The Thermal Decomposition of Barium Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition mechanism of barium benzoate (B1203000). Understanding the thermal stability and decomposition pathways of this compound is critical for its application in various fields, including as a precursor in materials science and for assessing the stability of barium-containing pharmaceuticals. This document summarizes key findings from thermal analysis studies, details experimental methodologies, and presents visual representations of the decomposition processes.

Core Decomposition Mechanisms

The thermal decomposition of barium benzoate follows distinct pathways depending on the atmospheric conditions. Studies utilizing thermogravimetry (TG), differential thermal analysis (DTA), infrared spectroscopy (IR), and gas chromatography-mass spectrometry (GC-MS) have elucidated the primary reactions in both inert and oxidizing atmospheres.[1][2]

Decomposition in an Inert Atmosphere (Nitrogen)

In a nitrogen atmosphere, this compound undergoes a single-stage decomposition to form barium carbonate (BaCO₃) as the primary solid residue.[1][3] The organic components of the molecule break down to yield a mixture of complex organic compounds. The main organic products identified are benzophenone (B1666685) and triphenylmethane.[1][2][3] Other organic compounds, such as biphenyl, diphenylmethane, fluorene, and 9-fluorenone, have also been detected in the gaseous phase.[1]

The overall reaction in a nitrogen atmosphere can be summarized as the decomposition of this compound into barium carbonate and a variety of organic molecules.[1]

Decomposition in an Oxidizing Atmosphere (Air)

The thermal decomposition of this compound in an air atmosphere is a two-stage process.[1]

Stage 1: In the initial stage, this compound decomposes to form a mixture of barium carbonate (BaCO₃) and elemental carbon (C), resulting in a black residue. Carbon monoxide (CO) is also formed during this stage.

Stage 2: As the temperature increases, the elemental carbon formed in the first stage undergoes oxidation. This results in the loss of carbon and the formation of a white residue of pure barium carbonate (BaCO₃). This second stage is complete at approximately 756°C.[1]

Quantitative Thermal Analysis Data

Thermogravimetric analysis provides quantitative data on the mass loss of this compound upon heating. The following table summarizes the key quantitative findings from the literature.

| Atmosphere | Number of Decomposition Stages | Final Solid Product | Experimental Mass Loss (%) | Theoretical Mass Loss (%) | Reference |

| Nitrogen | 1 | BaCO₃ | 47.96 | 48.01 | [1] |

| Air | 2 | BaCO₃ | 47.42 | 48.01 | [1] |

Experimental Protocols

The characterization of the thermal decomposition of this compound involves several key analytical techniques.

Synthesis of this compound

This compound can be synthesized via a hydrothermal reaction between barium carbonate and benzoic acid at a molar ratio of 1:2 in the presence of a small amount of water.[1] An alternative synthesis involves the reaction of benzoic acid and barium hydroxide (B78521) octahydrate.[3] The resulting product is a monoclinic, layered crystalline solid.[1][2]

Thermal Analysis

-

Thermogravimetry (TG) and Differential Thermal Analysis (DTA): TG and DTA are performed to study the mass loss and thermal events (endothermic or exothermic changes) as a function of temperature.[1][4] These analyses are conducted under controlled atmospheres, typically nitrogen and air, to observe the different decomposition pathways.[1] The final solid products of the decomposition are identified and compared with theoretical mass loss calculations.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to characterize the solid residues obtained after thermal decomposition.[1] For instance, the IR spectrum of the solid product obtained in a nitrogen atmosphere at 550°C shows characteristic absorption bands for BaCO₃ at 1418, 859, and 692 cm⁻¹.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): The gaseous organic products evolved during the thermal decomposition are identified using GC-MS.[1][3] This technique allows for the separation and identification of the complex mixture of organic compounds formed, such as benzophenone and triphenylmethane.[1]

Visualizing the Decomposition Pathways

The following diagrams illustrate the thermal decomposition pathways of this compound in nitrogen and air atmospheres.

Caption: Decomposition of this compound in Nitrogen.

Caption: Decomposition of this compound in Air.

References

Barium Benzoate: A Technical Guide to Hazards and Safety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards and safety precautions associated with barium benzoate (B1203000). The information is intended to support risk assessment and ensure safe handling in a laboratory environment. Data has been compiled from various safety data sheets and toxicological resources.

Chemical and Physical Properties

Barium benzoate is the barium salt of benzoic acid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | Barium dibenzoate, Benzoic acid, barium salt | [1][2][3][4] |

| CAS Number | 533-00-6 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₀BaO₄ | [2][3] |

| Molecular Weight | 379.55 g/mol | [2][3][5] |

| Appearance | White powder/Dry powder | [3] |

| Boiling Point | 249.3 °C at 760 mmHg | [1] |

| Flash Point | 111.4 °C | [1] |

| Density | 2 g/cm³ at 20°C | [1] |

| Water Solubility | 3.4 - 51.3 g/L at 20°C | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are acute toxicity if swallowed or inhaled, and it can cause serious eye damage.[6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification for this compound, as summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

Source: Aggregated GHS information from multiple sources.[3][6]

GHS Pictograms:

-

GHS06: Skull and Crossbones (for Acute Toxicity, Oral)

-

GHS05: Corrosion (for Serious Eye Damage)

-

GHS07: Exclamation Mark (for Acute Toxicity, Inhalation)

Signal Word: Danger[6]

Toxicological Information

The primary toxic entity is the barium ion (Ba²⁺), which is known to be a competitive blocker of potassium inward rectifier channels.[5][6] This blockage inhibits the efflux of potassium ions (K⁺), leading to profound hypokalemia (low potassium levels in the blood).[5][6] Clinical features of acute soluble barium poisoning include gastrointestinal distress (vomiting, diarrhea), cardiac arrhythmias, muscle weakness, and potentially respiratory failure due to muscle paralysis.[5][6]

Table 3 provides a summary of acute oral toxicity data for various soluble barium compounds to offer a comparative perspective.

| Substance | Species | LD₅₀ (mg/kg body weight) | LD₅₀ (mg barium/kg body weight) |

| Barium Chloride | Rat | 118–277 | 78–183 |

| Barium Chloride | Rat | 409–419 | 270–276 |

| Barium Chloride | Mouse | 430 | 284 |

| Barium Fluoride | Rat | 250 | 165 |

Source: The MAK Collection for Occupational Health and Safety, 2021.[9]

The toxicity of the benzoate component is considered low. For sodium benzoate, the oral LD₅₀ in rats is greater than 2000 mg/kg body weight.[10]

Signaling Pathway: Barium Ion Blockade of Potassium Channels

The primary mechanism of barium toxicity involves the blockade of potassium channels. Barium ions are similar in size to potassium ions but have a higher charge, allowing them to enter and block the pore of potassium channels, particularly the inward rectifier channels. This disrupts the normal flow of potassium ions, which is crucial for maintaining the resting membrane potential of cells, especially in muscle and nerve tissues. The disruption of potassium homeostasis leads to the observed clinical effects.

Safety Precautions and Handling

Proper handling and storage procedures are critical to minimize the risk of exposure to this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6]

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[6]

-

Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated and ventilation is inadequate.[6]

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[6] Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials. Store locked up.[6]

Emergency Procedures

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

In Case of Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[6] Continue rinsing for at least 15 minutes and seek immediate medical attention.[6]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get emergency medical help immediately.[6]

Spill Response:

-

Evacuate personnel to a safe area.

-

Wear appropriate PPE, including respiratory protection.

-

Avoid dust generation.

-

Sweep up the spilled material and place it in a suitable, closed container for disposal.[5]

-

Do not let the product enter drains.[5]

Experimental Protocols for Toxicological Assessment

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes.[5]

-

Principle: A stepwise procedure is used where a group of animals (typically three female rats) is dosed at a defined starting dose level.[11] The outcome (mortality or survival) determines the next step: dosing at a higher or lower dose level, or stopping the test.[11]

-

Animal Species: Healthy, young adult rats are typically used.[5]

-

Dosing: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[4]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[11]

-

Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.[5]

OECD Guideline 402: Acute Dermal Toxicity

This guideline outlines a procedure for assessing the potential adverse effects of a single dermal exposure to a substance.[1][7]

-

Principle: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) of a group of animals (typically rats) and held in contact with the skin for 24 hours.[12] A stepwise procedure with a limited number of animals per step is used.[13]

-

Animal Species: Young adult rats are the preferred species.[14]

-

Dosing: A limit test at 2000 mg/kg is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.[12]

-

Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.[12]

-

Endpoint: The study provides information on dermal toxicity and can be used to calculate an approximate LD₅₀. A gross necropsy is performed on all animals at the end of the study.[12]

OECD Guideline 403: Acute Inhalation Toxicity

This guideline is used to assess the health hazards likely to arise from short-term exposure to a substance via inhalation.[3][6]

-

Principle: The guideline describes two protocols: a traditional LC₅₀ protocol and a Concentration x Time (C x T) protocol.[6][15] Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period (typically 4 hours).[6][15]

-

Animal Species: Rats are the preferred species.[2]

-

Concentrations: A limit test or a study with at least three concentrations is performed.[15]

-

Observation Period: Animals are observed for at least 14 days post-exposure for signs of toxicity and mortality.[6]

-

Endpoint: The study provides the LC₅₀ value and other information on inhalation hazards for GHS classification.[6]

OECD Guideline 407: Repeated Dose 28-day Oral Toxicity Study in Rodents

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period.[8][16][17]

-

Principle: The test substance is administered orally on a daily basis to several groups of animals at different dose levels for 28 days.[18]

-

Animal Species: Rats are the preferred species. Each dose group typically consists of 5 males and 5 females.[18]

-

Dosing: Administration is usually by gavage or via the diet or drinking water.[17]

-

Observations: Includes daily clinical observations, weekly body weight and food/water consumption measurements, and detailed hematology and clinical biochemistry at the end of the study.[17]

-

Endpoint: The study identifies target organs of toxicity and determines a No-Observed-Adverse-Effect Level (NOAEL). Gross necropsy and histopathology of major organs are performed.[18]

References

- 1. oecd.org [oecd.org]

- 2. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 3. oecd.org [oecd.org]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. series.publisso.de [series.publisso.de]

- 10. szabo-scandic.com [szabo-scandic.com]

- 11. scribd.com [scribd.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 15. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. oecd.org [oecd.org]

- 18. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

An In-depth Technical Guide to Barium Benzoate and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium benzoate (B1203000), also known by its systematic name barium dibenzoate, is an organometallic compound with a range of industrial applications. This technical guide provides a comprehensive overview of barium benzoate, its synonyms, chemical and physical properties, synthesis and analysis protocols, and its current applications. Furthermore, this document explores the potential biological effects and toxicological profile of this compound, drawing from data on its constituent ions, to inform researchers and professionals in the field of drug development.

Chemical Identity and Synonyms

This compound is the barium salt of benzoic acid. The correct identification of this compound is crucial for scientific and regulatory purposes.

Table 1: Synonyms and Chemical Identifiers for this compound

| Identifier | Value |

| Systematic Name | Barium dibenzoate |

| Common Synonyms | Benzoic acid, barium salt; Bariumdibenzoat |

| CAS Number | 533-00-6 |

| EC Number | 208-551-0 |

| Molecular Formula | C₁₄H₁₀BaO₄ |

| InChI | InChI=1S/2C7H6O2.Ba/c28-7(9)6-4-2-1-3-5-6;/h21-5H,(H,8,9);/q;;+2/p-2 |

| SMILES | C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ba+2] |

A hydrated form, this compound dihydrate, is also known and has the CAS number 5908-68-9 and molecular formula C₁₄H₁₄BaO₆.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, application, and for designing experimental protocols.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 379.55 g/mol | |

| Appearance | Fine, white powder | |

| Boiling Point | 249.3 °C at 760 mmHg | |

| Flash Point | 111.4 °C | |

| Density | 2 g/cm³ at 20°C | |

| Water Solubility | 3.4-51.3 g/L at 20°C | |

| Vapor Pressure | 0.0122 mmHg at 25°C |

Synthesis and Characterization

Synthesis Protocol

While detailed, step-by-step synthesis protocols for this compound are not extensively documented in publicly available literature, a common method involves the reaction of benzoic acid with a barium salt, such as barium hydroxide (B78521) octahydrate, in an aqueous or semi-solid phase reaction. The following is a generalized experimental protocol based on this reaction:

Objective: To synthesize this compound.

Materials:

-

Benzoic acid (C₇H₆O₂)

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Deionized water

-

Ethanol (B145695) (for washing)

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Reactant Preparation: Calculate the stoichiometric amounts of benzoic acid and barium hydroxide octahydrate required. A slight excess of benzoic acid may be used to ensure complete reaction of the barium hydroxide.

-

Reaction:

-

Dissolve the barium hydroxide octahydrate in a minimal amount of warm deionized water in the reaction vessel with stirring.

-

Slowly add the benzoic acid to the barium hydroxide solution. The reaction is typically carried out at an elevated temperature (e.g., 90-110°C) to facilitate the reaction.

-

Continue stirring the mixture for a sufficient period (e.g., 15-20 minutes) to ensure the reaction goes to completion. The formation of a white precipitate of this compound should be observed.

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Collect the white precipitate by vacuum filtration.

-

Wash the precipitate with cold deionized water to remove any unreacted starting materials and soluble impurities.

-

Further wash the precipitate with a small amount of cold ethanol to aid in drying.

-

-

Drying:

-

Dry the collected this compound in a drying oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

-

-

Characterization:

-

The final product can be characterized by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the benzoate carboxylate group and the absence of the starting materials, and by elemental analysis to determine the barium content.

-

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methods